

Mass Spectrometry of Diethyl Cyclohexane-1,2-dicarboxylate: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Diethyl cyclohexane-1,2-dicarboxylate
Cat. No.:	B158417

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This technical guide provides a comprehensive overview of the mass spectrometry of **Diethyl cyclohexane-1,2-dicarboxylate**, a compound of interest in various chemical and pharmaceutical research fields. This document details its mass spectral data, outlines a typical experimental protocol for its analysis, and visualizes its characteristic fragmentation pathway.

Introduction

Diethyl cyclohexane-1,2-dicarboxylate (C₁₂H₂₀O₄, Molar Mass: 228.28 g/mol) is a diester of cyclohexanedicarboxylic acid.^{[1][2][3]} Its structural elucidation and quantification are crucial in many applications, and mass spectrometry, particularly coupled with gas chromatography (GC-MS), serves as a powerful analytical tool for this purpose.^{[4][5]} This guide focuses on the electron ionization (EI) mass spectrometry of this compound.

Mass Spectral Data

The electron ionization mass spectrum of **Diethyl cyclohexane-1,2-dicarboxylate** is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is compiled from publicly available spectral databases.

m/z	Relative Intensity (%)	Proposed Fragment Ion
43	58.71	[C ₂ H ₃ O] ⁺ or [C ₃ H ₇] ⁺
67	29.57	[C ₅ H ₇] ⁺
81	99.99	[C ₆ H ₉] ⁺
109	27.93	[C ₇ H ₉ O] ⁺
129	---	[M-C ₂ H ₅ O-CO-C ₂ H ₄] ⁺
154	---	[M-C ₂ H ₅ OH-C ₂ H ₅ O] ⁺
183	50.97	[M-OC ₂ H ₅] ⁺

Data sourced from NIST and PubChem databases. Note that relative intensities can vary slightly between different instruments and experimental conditions.[\[2\]](#)[\[6\]](#)

Experimental Protocols

A standard method for the analysis of **Diethyl cyclohexane-1,2-dicarboxylate** is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a typical experimental protocol.

3.1. Sample Preparation

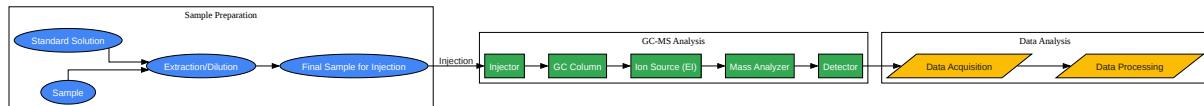
- Standard Solution: Prepare a 1 mg/mL stock solution of **Diethyl cyclohexane-1,2-dicarboxylate** in a high-purity solvent such as ethyl acetate or dichloromethane.
- Working Solutions: Create a series of dilutions from the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for calibration and analysis.
- Sample Matrix: For analysis of the compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference.

3.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: An Agilent 7890A GC system or equivalent.

- Mass Spectrometer: An Agilent 5975C Mass Selective Detector or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness), is suitable for the separation.
- Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples. Injector temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase at 15°C/min to 280°C.
 - Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Ion Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-450.

The following diagram illustrates the general workflow for GC-MS analysis.



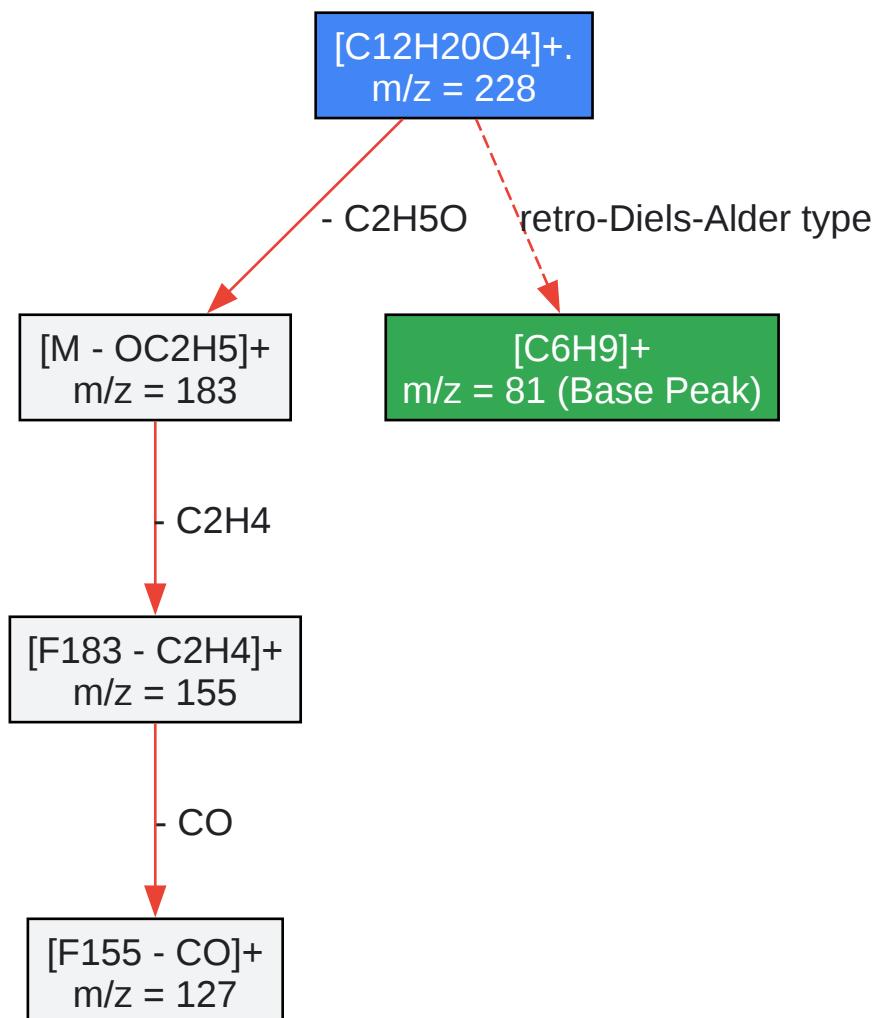
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A generalized workflow for the GC-MS analysis of chemical compounds.

Fragmentation Pathway

The fragmentation of **Diethyl cyclohexane-1,2-dicarboxylate** under electron ionization follows predictable pathways for esters. The molecular ion (m/z 228) is often of low abundance or not observed. The primary fragmentation involves the loss of an ethoxy group ($-OC_2H_5$) to form the stable acylium ion at m/z 183.^[6] Subsequent losses of ethylene and carbon monoxide can occur. The base peak at m/z 81 corresponds to the cyclohexenyl cation, formed through a retro-Diels-Alder-type fragmentation of the cyclohexane ring.

The proposed fragmentation pathway is visualized in the following diagram:



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Proposed EI fragmentation pathway for **Diethyl cyclohexane-1,2-dicarboxylate**.

Conclusion

This guide has provided a detailed overview of the mass spectrometry of **Diethyl cyclohexane-1,2-dicarboxylate**. The presented data, protocols, and fragmentation pathway can serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, drug development, and quality control. The combination of GC for separation and MS for detection and identification offers a robust method for the analysis of this and related compounds.

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